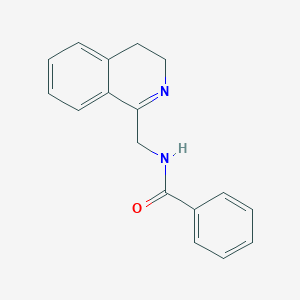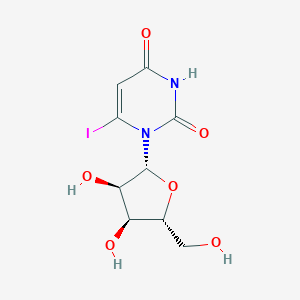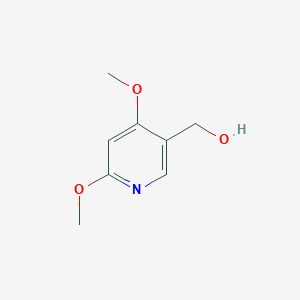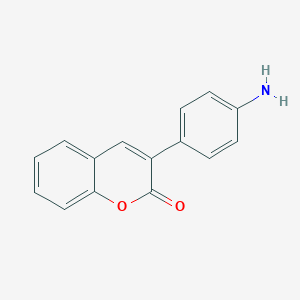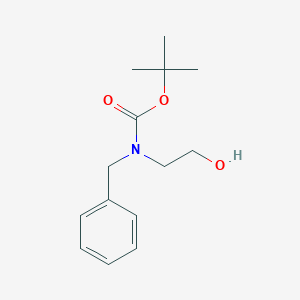
4-Bromo-2,6-bis(chloromethyl)pyridine
Overview
Description
4-Bromo-2,6-bis(chloromethyl)pyridine is a heterocyclic aromatic compound widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile intermediate due to its reactivity and solubility, making it a valuable reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-bis(chloromethyl)pyridine typically involves the bromination of 2,6-bis(chloromethyl)pyridine. The process begins with the halogen exchange on 2,6-dibromopyridine, followed by chloromethylation . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-bis(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted pyridine derivatives.
Oxidation and Reduction: These reactions are less common but can be used to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are used in substitution reactions.
Catalysts: Palladium and rhodium catalysts are often employed in these reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of more complex organic molecules.
Scientific Research Applications
4-Bromo-2,6-bis(chloromethyl)pyridine has been extensively studied and utilized in various scientific research applications:
Synthesis of Complex Ligands and Catalysts: It is used in the synthesis of ligands for palladium-catalyzed reactions.
Polymer Synthesis: Employed in the anodic oxidation of bis(pyridine) complexes, leading to the formation of poly(dichlorophenylene oxide).
Spin-Transition Studies: Used in the study of thermal and light-induced spin-transitions in iron(II) complexes.
Molecular Structure Analysis: Utilized in the synthesis and analysis of bromonium ions.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2,6-bis(chloromethyl)pyridine is unique due to its dual halogen substitution, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to form stable complexes with metal ions further distinguishes it from similar compounds .
Properties
IUPAC Name |
4-bromo-2,6-bis(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKWLELRXJSMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CCl)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556542 | |
| Record name | 4-Bromo-2,6-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120491-87-4 | |
| Record name | 4-Bromo-2,6-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


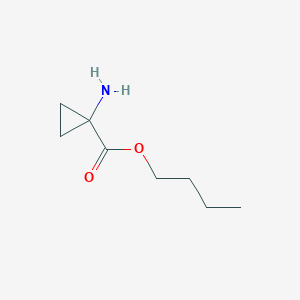
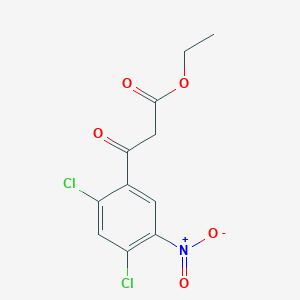
![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)

